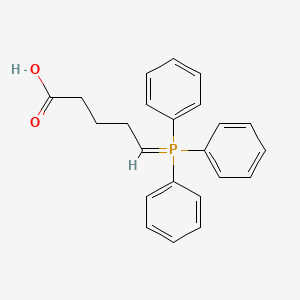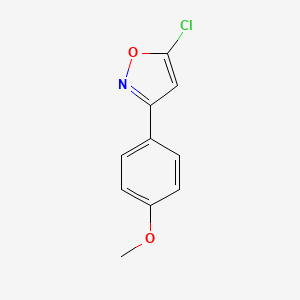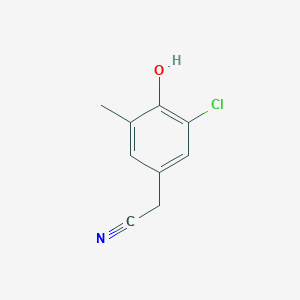
6-bromo-2-propyl-2,3-dihydrochromen-4-one
Übersicht
Beschreibung
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C12H13BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by a bromine atom at the 6th position and a propyl group at the 2nd position of the chromenone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromination of Chromenone: The synthesis of 6-bromo-2-propyl-2,3-dihydrochromen-4-one typically starts with the bromination of chromenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one can undergo oxidation reactions to form corresponding chromenone derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in methanol.
Major Products
Oxidation: Chromenone derivatives with additional oxygen functionalities.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-bromo-2-propyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the propyl group at the 2nd position.
6-Bromo-4-chromanone: Similar structure but lacks the propyl group and has a different oxidation state.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Similar structure but with different substituents.
Uniqueness
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H13BrO2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
6-bromo-2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-6,9H,2-3,7H2,1H3 |
InChI-Schlüssel |
XDFZVZNLXAMXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)



![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)


![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)
![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
